molecular formula C16H16O3 B2592470 3-(Naphthalen-2-yloxy)propyl acrylate CAS No. 1642857-58-6

3-(Naphthalen-2-yloxy)propyl acrylate

Cat. No.: B2592470
CAS No.: 1642857-58-6
M. Wt: 256.301
InChI Key: KMRMRUGMDDKJPR-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Moieties in Advanced Materials

The incorporation of naphthalene moieties into polymer structures is a well-established strategy for enhancing material properties. The bulky and aromatic nature of the naphthalene ring contributes to several desirable characteristics. Primarily, it is known to significantly increase the refractive index of a polymer. nih.govgoogle.com This is a critical property for applications in optical devices, such as high-refractive-index lenses, anti-reflective coatings, and light-emitting diodes (OLEDs), where manipulation of light is essential. google.com

Furthermore, the rigid structure of the naphthalene group can lead to an increase in the glass transition temperature (Tg) of the polymer, thereby improving its thermal stability. nih.gov The aromatic rings also contribute to enhanced chemical and photochemical stability. These attributes make naphthalene-containing polymers suitable for use in demanding environments where resistance to heat and radiation is crucial.

Role of Acrylate (B77674) Functionality in Polymer Synthesis and Design

The acrylate functional group is one of the most versatile and widely used reactive groups in polymer synthesis. Its carbon-carbon double bond is readily susceptible to polymerization, most commonly through free-radical mechanisms. rsc.orgresearchgate.net This allows for the synthesis of a wide array of polymers with varying molecular weights and architectures, including linear chains, branched structures, and cross-linked networks. nsf.gov

The ester linkage in the acrylate group provides a degree of flexibility and influences the polymer's solubility and adhesion properties. By modifying the alcohol portion of the ester, in this case, the 3-(naphthalen-2-yloxy)propanol group, the properties of the resulting polyacrylate can be precisely tuned. This adaptability makes acrylate-based polymers ubiquitous in applications ranging from adhesives and coatings to biomedical devices and advanced electronics. google.comresearchgate.net

Overview of 3-(Naphthalen-2-yloxy)propyl Acrylate as a Specialty Monomer

This compound is a specialty monomer that combines the aforementioned benefits of both the naphthalene and acrylate moieties. Its chemical structure consists of a naphthalene ring linked via an ether and a propyl spacer to an acrylate group. This specific design is intentional; the propyl spacer provides a degree of flexibility to the otherwise rigid naphthalene side chain, which can influence the processing characteristics and mechanical properties of the resulting polymer.

While specific research dedicated exclusively to the synthesis and polymerization of this compound is not extensively detailed in publicly available literature, its synthesis can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the Williamson ether synthesis between 2-naphthol (B1666908) and a 3-halopropanol (e.g., 3-bromopropan-1-ol), followed by esterification or transesterification with acryloyl chloride or an acrylic acid ester, respectively.

The anticipated properties of poly(this compound) would include a high refractive index, good thermal stability, and the processability characteristic of polyacrylates.

Research Perspectives and Objectives in the Context of Polymer and Materials Science

The primary research objective for a specialty monomer like this compound is the development of advanced polymers with superior optical and thermal properties. Key research perspectives include:

High-Refractive-Index Polymers: A major focus would be the synthesis and characterization of its homopolymer and copolymers to achieve high refractive indices for optical applications. nih.govgoogle.com Research would involve measuring the refractive index and optical transparency of the resulting polymers.

Thermally Stable Materials: Investigating the thermal properties, such as the glass transition temperature and thermal degradation profile, is crucial to determine the operational range of these materials in devices that may generate heat.

Structure-Property Relationships: A fundamental objective is to understand how the specific structure of the monomer, including the propyl spacer, influences the final properties of the polymer. This includes studying the polymer's morphology, chain packing, and mechanical behavior.

Copolymerization Studies: Exploring the copolymerization of this compound with other acrylic or vinyl monomers would be a key area of research. This would allow for the fine-tuning of properties such as flexibility, adhesion, and cost-effectiveness for specific applications.

Data Tables

Table 1: Chemical Compounds Mentioned

Compound NameIUPAC NameMolecular FormulaChemical Structure
This compound3-(naphthalen-2-yloxy)propyl prop-2-enoateC₁₆H₁₆O₃
2-NaphtholNaphthalen-2-olC₁₀H₈O
3-Bromopropan-1-ol3-bromopropan-1-olC₃H₇BrO
Acryloyl chlorideProp-2-enoyl chlorideC₃H₃ClO

Table 2: Refractive Indices of Selected Polymers

This table provides a comparative look at the refractive indices of common polymers versus those containing aromatic moieties, illustrating the impact of incorporating groups like naphthalene.

PolymerRefractive Index (at ~589 nm)
Poly(methyl methacrylate)1.49
Poly(styrene)1.59
Polycarbonate (Bisphenol A)1.58
Hypothetical Poly(this compound)Expected to be > 1.60 *

*The refractive index for poly(this compound) is an educated estimation based on the known effects of incorporating naphthalene moieties into polymer backbones. Specific experimental data is not available in the reviewed literature.

Table 3: Glass Transition Temperatures (Tg) of Representative Polyacrylates

This table shows how the side-chain structure of polyacrylates influences their glass transition temperature. The bulky, rigid naphthalene group in poly(this compound) is expected to result in a relatively high Tg.

PolymerSide ChainTg (°C)
Poly(methyl acrylate)-CH₃10
Poly(ethyl acrylate)-CH₂CH₃-24
Poly(n-butyl acrylate)-(CH₂)₃CH₃-54
Hypothetical Poly(this compound)-(CH₂)₃O-NaphthylExpected to be significantly higher than simple alkyl acrylates *

*The glass transition temperature for poly(this compound) is an estimation. The presence of the bulky naphthalene group is anticipated to restrict chain mobility and thus increase the Tg compared to polyacrylates with flexible alkyl side chains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-naphthalen-2-yloxypropyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-16(17)19-11-5-10-18-15-9-8-13-6-3-4-7-14(13)12-15/h2-4,6-9,12H,1,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRMRUGMDDKJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCOC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Naphthalen 2 Yloxy Propyl Acrylate

Precursor Synthesis and Derivatization Strategies

The creation of 3-(naphthalen-2-yloxy)propyl acrylate (B77674) relies on the successful synthesis of two key precursors: a naphthalen-2-ol derivative and a reactive form of acrylic acid.

Synthesis of Naphthalen-2-ol Derivatives

The primary precursor derived from naphthalen-2-ol is 3-(naphthalen-2-yloxy)propan-1-ol. This intermediate is typically synthesized via the Williamson ether synthesis. byjus.commasterorganicchemistry.com This classic organic reaction involves the deprotonation of an alcohol (or phenol, in this case) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. byjus.commasterorganicchemistry.com

In this specific synthesis, naphthalen-2-ol is treated with a strong base, such as sodium hydroxide (B78521) or potassium carbonate, to form the sodium or potassium 2-naphthoxide salt. wvu.edu This naphthoxide ion then undergoes a nucleophilic substitution (SN2) reaction with a 3-halopropanol, such as 3-bromo-1-propanol (B121458) or 3-chloro-1-propanol. smolecule.comchemicalbook.com The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 mechanism. chemicalbook.com

ReactantRoleCommon Examples
Naphthalen-2-olStarting materialN/A
BaseDeprotonating agentSodium hydroxide (NaOH), Potassium carbonate (K₂CO₃)
Alkyl HalideElectrophile3-bromo-1-propanol, 3-chloro-1-propanol
SolventReaction mediumDimethylformamide (DMF), Ethanol

This interactive table summarizes the key reagents for the synthesis of the naphthalen-2-ol derivative.

Preparation of Acryloyl Halide or Related Acrylic Acid Derivatives

To facilitate the final esterification step, acrylic acid is often converted into a more reactive derivative, most commonly acryloyl chloride. This transformation is necessary because the direct esterification of a carboxylic acid with an alcohol is a slow, reversible process. Acyl chlorides are highly reactive electrophiles that readily react with alcohols.

The preparation of acryloyl chloride from acrylic acid is typically achieved by treatment with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). researchgate.netwikipedia.org The reaction with thionyl chloride, for instance, produces acryloyl chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts. researchgate.net Another method involves reacting acrylic acid with benzoyl chloride. wikipedia.org Due to the high reactivity and tendency of acryloyl chloride to polymerize, these reactions are performed under controlled conditions, often in an inert solvent and in the presence of a polymerization inhibitor. researchgate.netgoogle.com

Esterification and Coupling Reactions for Monomer Formation

The final step in forming 3-(naphthalen-2-yloxy)propyl acrylate is the esterification reaction between the 3-(naphthalen-2-yloxy)propan-1-ol precursor and the activated acrylic acid derivative.

This reaction is a nucleophilic acyl substitution. jk-sci.com When using acryloyl chloride, the reaction is often performed under Schotten-Baumann conditions. iitk.ac.invedantu.com This involves reacting the alcohol with the acyl chloride in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide. jk-sci.compw.live The base serves two critical functions: it neutralizes the hydrogen chloride (HCl) byproduct that is formed, and it can also deprotonate the alcohol, increasing its nucleophilicity and driving the reaction to completion. vedantu.compw.live

Optimization of Reaction Conditions (e.g., catalysts, solvents, temperature)

The efficiency and yield of the esterification process are highly dependent on the reaction conditions.

Catalysts : For direct esterification with acrylic acid, strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are often used. google.comgoogle.com In recent years, solid acid catalysts such as strong-acid cation exchange resins (e.g., Amberlyst-15) have gained favor as they are easily separable from the reaction mixture. chemra.comciac.jl.cn For reactions involving acryloyl chloride, a base like pyridine or triethylamine (B128534) is used not only to neutralize HCl but also to catalyze the reaction. jk-sci.com

Solvents : The choice of solvent depends on the specific esterification method. Aprotic solvents such as dichloromethane, toluene, or tetrahydrofuran (B95107) (THF) are common for reactions with acryloyl chloride. researchgate.net For direct esterification, a solvent that can form an azeotrope with water (e.g., toluene) can be used to remove water and shift the equilibrium toward the product. google.com

Temperature : Temperature control is critical. While higher temperatures can increase the reaction rate, they also significantly increase the risk of premature polymerization of the acrylate monomer. acs.org Reactions are therefore often conducted at moderate temperatures, and a polymerization inhibitor is almost always included in the reaction mixture.

ParameterConsiderationsExamples
Catalyst Direct Esterification (with acrylic acid)Sulfuric acid, p-toluenesulfonic acid, Cation exchange resins google.comciac.jl.cn
Acylation (with acryloyl chloride)Pyridine, Triethylamine jk-sci.com
Solvent AcylationDichloromethane, Toluene, THF researchgate.net
Direct EsterificationToluene (for azeotropic water removal) google.com
Temperature GeneralModerate temperatures to balance reaction rate and prevent polymerization.

This interactive table outlines key parameters for optimizing the esterification reaction.

Mechanistic Investigations of Monomer Formation

The mechanism of monomer formation depends on the reactants. When using acryloyl chloride and 3-(naphthalen-2-yloxy)propan-1-ol, the reaction proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of acryloyl chloride. vedantu.com This forms a tetrahedral intermediate.

Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. vedantu.com

Deprotonation : A base present in the reaction mixture (e.g., pyridine) removes the proton from the oxonium ion, yielding the final ester product, this compound, and the protonated base (e.g., pyridinium (B92312) chloride). vedantu.com

This pathway is characteristic of the Schotten-Baumann reaction and is highly efficient for forming esters from alcohols and acyl chlorides. chemistnotes.com

Purification and Isolation Techniques for the Monomer

The purification of this compound is a critical final step, as impurities can adversely affect polymerization processes. Acrylate monomers are notoriously prone to spontaneous polymerization, especially when heated, so purification must be conducted carefully. wikipedia.orgnufarm.com

A typical purification sequence involves several steps:

Washing : The crude product is first washed to remove unreacted starting materials and byproducts. An aqueous base wash, such as with dilute sodium hydroxide solution, is effective for removing any remaining acrylic acid and acidic catalysts. researchgate.net This is followed by washing with water or brine to remove the base and any water-soluble impurities.

Drying : The organic layer containing the monomer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water.

Removal of Inhibitors : If necessary, inhibitors from the synthesis or storage can be removed by passing the monomer solution through a column of a material like basic alumina. cmu.edu

Distillation : The final and most effective purification method is typically vacuum distillation. researchgate.netorgsyn.org Distilling under reduced pressure allows the monomer to boil at a lower temperature, significantly reducing the risk of thermally induced polymerization. google.comgoogle.com It is crucial to add a polymerization inhibitor, such as hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), or phenothiazine, to the distillation flask to prevent polymerization during heating. google.comrsc.orggoogle.com

Throughout the purification and subsequent storage, the presence of a suitable polymerization inhibitor is essential for maintaining the monomer's stability. wikipedia.org

Chromatographic Separations

Chromatographic techniques are essential for the purification of this compound from the reaction mixture, which may contain unreacted starting materials, byproducts, and residual solvents. Column chromatography is a particularly effective method for this purpose.

For the separation of acrylate esters, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate compounds based on differences in their polarity. The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system of gradually increasing polarity is often employed. For a compound like this compound, a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is typically effective.

The separation process involves dissolving the crude product in a minimal amount of the eluent and loading it onto the top of the silica gel column. The eluent is then passed through the column, and the different components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

High-performance liquid chromatography (HPLC) can also be utilized for the purification and analysis of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common technique for the purification of moderately polar organic compounds.

Table 1: Illustrative Parameters for Chromatographic Purification of this compound

Parameter Column Chromatography High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica Gel (60-120 mesh) C18-functionalized Silica
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) Acetonitrile/Water Gradient
Detection Thin-Layer Chromatography (TLC) with UV visualization UV Detector (at a wavelength corresponding to the absorbance maximum of the naphthalene (B1677914) chromophore)
Typical Loading Grams to kilograms Milligrams to grams

Recrystallization Protocols

Recrystallization is a powerful purification technique for solid organic compounds, based on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, which is expected to be a solid at room temperature, recrystallization can be an effective final purification step to obtain a highly pure crystalline product.

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Additionally, the impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. For aromatic compounds, solvents like ethanol, methanol, ethyl acetate, toluene, or mixtures such as ethanol/water or hexane/ethyl acetate are often suitable. youtube.comrochester.edupitt.edu

The general procedure for recrystallization involves dissolving the crude this compound in a minimal amount of the chosen hot solvent to create a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The slow cooling process promotes the growth of larger, purer crystals. Once crystallization is complete, the crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.

Table 2: Potential Solvents for the Recrystallization of this compound

Solvent/Solvent System Rationale
Ethanol Good solvency for many organic compounds at elevated temperatures, with reduced solubility upon cooling.
Ethyl Acetate/Hexane A polar/non-polar mixture that can be fine-tuned to achieve the desired solubility characteristics. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes turbid, after which it is allowed to cool.
Toluene Often a good solvent for aromatic compounds, providing good solubility at higher temperatures.
Methanol/Water A polar solvent system where water acts as an anti-solvent. The compound is dissolved in hot methanol, and water is added dropwise until persistent cloudiness is observed, followed by slow cooling.

Based on a comprehensive search for scientific literature, there is currently no specific information available regarding the polymerization studies of this compound. Research detailing its homopolymerization pathways, including free-radical or controlled/living radical polymerization (ATRP, RAFT), and its copolymerization with other monomers, could not be located.

Consequently, it is not possible to provide scientifically accurate content, research findings, or data tables for the requested sections and subsections, which include:

Free Radical Polymerization Kinetics and Mechanisms

Controlled/Living Radical Polymerization Approaches

Initiator Systems and Catalyst Development

Polymerization Conditions and Monomer Conversion Analysis

Synthesis of Random Copolymers

Further research would be required to be published on this specific monomer to address the detailed topics outlined in the request.

Polymerization Studies of 3 Naphthalen 2 Yloxy Propyl Acrylate

Copolymerization with Diverse Co-Monomers

Block Copolymer Architectures and Sequential Polymerization Strategies

The synthesis of block copolymers involves the sequential polymerization of two or more different monomers. For 3-(Naphthalen-2-yloxy)propyl acrylate (B77674), this would typically be achieved through controlled/living polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These techniques allow for the creation of a living polymer chain from a first monomer, which can then be extended by the addition of a second monomer, such as methyl methacrylate (B99206) or n-butyl acrylate, to form a diblock copolymer. cmu.edupstc.orgcmu.edu The synthesis of ABA triblock copolymers, which can act as thermoplastic elastomers, is also a significant area of research for acrylate monomers. cmu.educmu.edu However, studies detailing the use of 3-(Naphthalen-2-yloxy)propyl acrylate as a block in such copolymers, including the specific macroinitiators, catalysts, and reaction conditions required, are not currently published.

Graft Copolymerization Methodologies

Graft copolymers consist of a main polymer backbone with side chains of a different polymer. There are three main strategies for their synthesis: "grafting-from," "grafting-to," and the "macromonomer" method. researchgate.net The "grafting-from" approach would involve creating a polymer backbone with initiator sites from which this compound side chains could be grown. fudan.edu.cnrsc.orgresearchgate.netrsc.org Conversely, the "grafting-to" method would involve attaching pre-formed poly(this compound) chains to a functionalized backbone. researchgate.net The macromonomer technique requires synthesizing a polymer chain of this compound with a polymerizable end group, which is then copolymerized with another monomer to form the backbone. researchgate.net Specific examples and methodologies applying these techniques to this compound are absent from the current body of scientific literature.

Influence of Co-monomer Structure on Polymerization Behavior

In copolymerization, the structure of a co-monomer significantly affects the polymerization kinetics and the properties of the resulting copolymer. For instance, copolymerizing an acrylate with a bulky side group, like this compound, with a smaller co-monomer like methyl acrylate would lead to different reactivity ratios and polymer properties than copolymerizing it with another bulky monomer like styrene. rdd.edu.iq Factors such as steric hindrance and electronic effects of the co-monomer influence the rate of propagation and the tendency for alternation or random incorporation into the polymer chain. Research quantifying these effects through the determination of reactivity ratios for this compound with various co-monomers has not been reported.

Polymerization in Various Media (e.g., bulk, solution, emulsion)

The medium in which polymerization is conducted can drastically alter the process and the final polymer characteristics.

Bulk polymerization is carried out with only the monomer and an initiator, which is often difficult to control due to increases in viscosity and exothermic effects.

Solution polymerization , where the monomer and initiator are dissolved in a solvent, allows for better heat control but typically yields lower molecular weight polymers. osti.gov Conventional free radical solution polymerization is a common method for producing polyacrylates. osti.gov

Emulsion polymerization is a water-based technique used to produce high molecular weight polymers in a dispersed latex form. This method is widely used for industrial acrylate production. mdpi.com

While these are standard techniques for acrylates, specific studies detailing the optimal conditions, kinetics, and polymer characteristics for this compound in these different media are not available.

Control of Polymer Molecular Weight and Polydispersity

Achieving control over the molecular weight (MW) and polydispersity index (PDI) is crucial for tailoring polymer properties. For acrylates, this is best accomplished using controlled radical polymerization techniques like ATRP and RAFT. cmu.edu These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low PDI), as the polymer chains grow simultaneously and termination reactions are minimized. nih.gov The choice of initiator, catalyst (in ATRP), or chain transfer agent (in RAFT) is critical. While the general principles are well-established for common acrylates, the specific reagents and conditions that would provide fine control over the polymerization of this compound have yet to be determined and published.

Structure Property Relationships in Polymeric Systems of 3 Naphthalen 2 Yloxy Propyl Acrylate

Influence of Naphthalene (B1677914) Moiety on Electronic and Optical Properties

The presence of the naphthalene group, a polycyclic aromatic hydrocarbon, is a dominant factor in determining the electronic and optical behavior of polymers incorporating 3-(Naphthalen-2-yloxy)propyl acrylate (B77674). Its extended π-conjugated system is central to these properties.

Electronic Properties and π-π Stacking Interactions

The electronic properties of poly(3-(Naphthalen-2-yloxy)propyl acrylate) are intrinsically linked to the naphthalene side chains. The dominant electronic feature is the π–π* transition, which involves the excitation of electrons within the delocalized aromatic system. mdpi.com The interaction between these side chains, known as π-π stacking, plays a crucial role in the polymer's conformational structure and charge transport capabilities.

π-π stacking arises from attractive, noncovalent forces between the faces of the aromatic naphthalene rings. nih.gov The physical origin of this interaction is a balance between attractive dispersion forces and Pauli repulsion, rather than a simple electrostatic interaction between quadrupoles. nih.govscielo.br In polymers, these interactions can lead to more ordered, aggregated domains within the material. The geometry of this stacking is typically a parallel-displaced or T-shaped arrangement, as a direct face-to-face stacking is energetically unfavorable due to electrostatic repulsion. nih.gov The interplay between these stabilizing π-π stacking interactions and steric effects from the polymer backbone and propyl linker dictates the final conformation of the side chains. scielo.brresearchgate.net This organization can facilitate intramolecular and intermolecular charge transfer, a key property for applications in organic electronics.

Optical Properties (e.g., absorption, fluorescence, nonlinear optical activity)

The naphthalene moiety acts as a chromophore, governing the polymer's interaction with light. Polymers containing this group exhibit characteristic absorption in the ultraviolet region of the electromagnetic spectrum. mdpi.com

A significant optical property of these materials is fluorescence. researchgate.net Naphthalene-containing polymers can exhibit both monomer and excimer fluorescence. nih.gov Monomer fluorescence arises from the excited state of an isolated naphthalene group, while excimer fluorescence originates from an excited dimeric state formed between a photoexcited naphthalene and a ground-state neighbor. The formation of excimers is highly dependent on the proximity and orientation of the naphthalene side chains, which is influenced by the polymer's concentration, conformation, and the surrounding environment. Time-resolved fluorescence studies can distinguish between pre-formed ground-state dimers and those formed dynamically in the excited state. nih.gov

The high electron density and extended π-system of the naphthalene ring also suggest potential for significant nonlinear optical (NLO) activity. researchgate.net Theoretical studies on molecules linking naphthalene to other functional groups have shown large first static hyperpolarizabilities, a key measure of second-order NLO response. researchgate.net This NLO activity is attributed to intramolecular charge transfer from an electron donor to an acceptor through the conjugated π-system. researchgate.net By incorporating donor and acceptor groups into the polymer structure along with the naphthalene moiety, it is possible to design materials with substantial NLO properties for applications in optoelectronics. dntb.gov.ua Additionally, the presence of numerous aromatic rings contributes to a high refractive index. researchgate.net

Table 1: Summary of Optical Properties
PropertyDescriptionInfluencing FactorsPotential Application
UV-Vis Absorption Absorption of ultraviolet light due to π–π* transitions within the naphthalene ring. mdpi.comNaphthalene concentration, polymer conformation.UV-blocking materials
Fluorescence Emission of light from excited electronic states. Can exhibit both monomer and excimer emission. nih.govProximity of naphthalene groups, polymer concentration, solvent.Fluorescent probes, sensors
Refractive Index High refractive index due to the high electron density of the aromatic naphthalene rings. researchgate.netNaphthalene content.Optical coatings, lenses
Nonlinear Optical (NLO) Activity Potential for second- or third-order NLO response due to the extended π-electron system. researchgate.netMolecular design (donor-acceptor groups), π-conjugation length.Optoelectronics, photonics

Role of Polymer Architecture on Material Performance

Impact of Molecular Weight and Chain Length on Macroscopic Behavior

The molecular weight and chain length of poly(this compound) have a profound effect on its bulk properties, including thermal and mechanical characteristics. Generally, for acrylate polymers, the glass transition temperature (Tg)—the temperature at which the material transitions from a rigid, glassy state to a more rubbery, amorphous state—is dependent on chain length. mdpi.com

For poly(n-alkyl acrylate)s, longer side chains tend to lower the Tg due to increased side-chain mobility, which acts as an internal plasticizer. osti.gov However, the primary determinant of properties like Tg and mechanical modulus is the molecular weight of the main polymer chain. researchgate.net As the average molecular weight increases, the degree of chain entanglement rises, leading to enhanced mechanical strength, toughness, and thermal stability. nih.gov Conversely, lower molecular weight polymers are typically less viscous in the melt and more soluble. The kinetic chain length during polymerization can also directly impact the final network properties of the polymer, such as its modulus and Tg. researchgate.net

Table 2: Expected Influence of Molecular Weight on Polymer Properties
PropertyLow Molecular WeightHigh Molecular Weight
Glass Transition Temp (Tg) LowerHigher
Mechanical Strength Lower (more brittle)Higher (tougher)
Melt Viscosity LowerHigher
Solubility HigherLower
Degree of Entanglement LowHigh

Effect of Branching and Crosslinking Density on Material Integrity

Introducing branching or crosslinks into the polymer structure dramatically alters material integrity. Crosslinking, the formation of covalent bonds between polymer chains, transforms a thermoplastic material into a thermoset, creating a three-dimensional network. This network structure significantly enhances the material's mechanical properties, thermal stability, and solvent resistance.

The density of these crosslinks is a critical parameter. A higher crosslinking density generally leads to:

Increased Glass Transition Temperature (Tg): The movement of polymer chains is more restricted, requiring more thermal energy to transition to a rubbery state. mdpi.com

Higher Modulus and Hardness: The material becomes more rigid and resistant to deformation. researchgate.netresearchgate.net

Reduced Swelling: The network structure limits the uptake of solvents. mdpi.com

In naphthalene-containing crosslinked polymers, research has shown that even a small percentage of a crosslinking agent can result in a high degree of conversion and significantly improved thermal and mechanical properties. researchgate.netmdpi.com The type of crosslinker used also plays a role, influencing the final dynamic mechanical properties of the cured material. researchgate.net

Phase Behavior and Microphase Separation in Block and Graft Copolymers

When this compound is polymerized as one block within a block copolymer or grafted onto a different polymer backbone, the resulting material can undergo microphase separation. This phenomenon occurs when the chemically distinct polymer segments are immiscible and spontaneously self-assemble into ordered, nanometer-scale domains. researchgate.netntu.edu.tw

The morphology of these separated phases is governed by the relative volume fractions of the constituent blocks and the degree of segregation between them. buffalo.edu Common morphologies include:

Lamellae: Alternating layers of the different polymer blocks.

Hexagonally Packed Cylinders: Cylinders of the minor component in a matrix of the major component.

Body-Centered Cubic (BCC) Spheres: Spheres of the minor component arranged in a cubic lattice within the major component matrix. researchgate.netresearchgate.net

Gyroid: A complex, bicontinuous cubic structure. ntu.edu.tw

In block and graft copolymers containing a poly(this compound) segment, the strong interactions and potential for π-π stacking within the naphthalene-rich domains would compete with the entropic penalty of chain stretching, driving the self-assembly process. jlu.edu.cn The specific morphology can be tuned by altering the molecular weight of each block or the grafting density, allowing for the creation of highly ordered nanostructures with tailored properties. researchgate.netnii.ac.jp

Dielectric Properties of Naphthalene-Containing Polymers

The incorporation of naphthalene moieties into polymer structures significantly influences their dielectric properties. The bulky, rigid, and aromatic nature of the naphthalene group can enhance thermal stability and modify the dielectric performance of the resulting materials. scilit.com Polymers derived from monomers like this compound are of interest for applications in microelectronics and optoelectronics, where low dielectric constants and low dissipation factors are crucial. acs.org The presence of the naphthol group, a bulky and rigid structure, in the side chain of polymers can decrease chain flexibility, leading to higher glass transition temperatures compared to conventional methacrylate (B99206) polymers. dergipark.org.tr

The dielectric permittivity (dielectric constant, Dk) and the dielectric loss factor (dissipation factor, Df) are critical parameters for evaluating the performance of dielectric materials. In naphthalene-containing polymers, these properties are influenced by factors such as molecular structure, frequency, and temperature.

Research on naphthalene-based poly(ester-imide)s (PEIs) has shown that introducing naphthalene units into the polymer backbone can lead to materials with low dielectric constants and ultralow dissipation factors, particularly at high frequencies. nih.govacs.org The naphthalene core contributes to a more balanced and extended linear backbone, a lower dipole moment, and a higher molar volume, all of which are beneficial for achieving desirable dielectric properties. acs.org For instance, increasing the concentration of a naphthalene-containing monomer (NPDA) in a PEI system resulted in a gradual decrease in both Dk and Df values. acs.org At a frequency of 10 GHz, the Dk value decreased from 3.19 to 2.90, and the Df value decreased from 0.00322 to 0.00174 as the NPDA concentration was increased from 0 to 100%. acs.org

In another study on a novel methacrylate polymer derived from naphthol, the dielectric constant was observed to decrease with increasing frequency. dergipark.org.tr However, with an increase in temperature from room temperature to 355K, the dielectric constant of the same polymer increased from 8.47 to 13.44 at a frequency of 1 kHz. dergipark.org.tr This behavior highlights the dependence of dielectric properties on thermal conditions. The presence of polar groups in a polymer's structure, often containing electronegative atoms like oxygen or nitrogen, generally leads to higher dielectric constants (3.5 to 10) and loss factors (10⁻² to 10⁻¹). uminho.pt

Table 1: Dielectric Properties of Naphthalene-Containing Polymers
Polymer SystemFrequencyDielectric Constant (Dk)Loss Factor (Df)Reference
PEI-NPDA-0 (0% Naphthalene Monomer)10 GHz3.190.00322 acs.org
PEI-NPDA-100 (100% Naphthalene Monomer)10 GHz2.900.00174 acs.org
Naphthol-derived Methacrylate Polymer (at RT)1 kHz8.47Not Reported dergipark.org.tr
Naphthol-derived Methacrylate Polymer (at 355K)1 kHz13.44Not Reported dergipark.org.tr

The alternating current (AC) conductivity of polymers provides insight into their charge transport mechanisms. In conducting polymers containing aromatic cores like naphthalene, the localization of aromaticity can influence the observed electrical properties as the materials are doped. acs.orgnih.gov For naphthalenediimide-based copolymers, the introduction of polar side chains can enhance miscibility with molecular dopants, leading to higher doping efficiency and significantly increased electrical conductivity. acs.orgchalmers.se

For example, a polar naphthalenediimide–bithiophene copolymer, when doped with N-DMBI, achieved an electrical conductivity of over 10⁻¹ S cm⁻¹ at a dopant concentration of only 10 mol %. acs.org This high conductivity was attributed to a superior doping efficiency of 13%, which is significantly higher than that of related nonpolar polymers. acs.orgchalmers.se Studies on poly[2-hydroxy,3-(1-naphthyloxy)propyl methacrylate] have also included measurements of AC conductivity (σac) over a frequency range of 50 Hz to 20 kHz, demonstrating the importance of this parameter in characterizing such materials. researchgate.net At high temperatures and low frequencies, conductive processes often dominate the dielectric spectra of acrylate-based polymers. scispace.com

Advanced Mechanical Properties in Structured Materials

The inclusion of rigid aromatic structures like naphthalene into a polymer matrix can significantly enhance its mechanical properties. These improvements are often seen in tensile strength, stiffness, and dimensional stability, making the materials suitable for high-performance applications. mdpi.com

In naphthalene-based poly(ester-imide) films, the presence of the naphthalene structure contributes to good mechanical stabilities. acs.orgresearchgate.net A polyimide film containing a naphthalene-derived monomer exhibited a high tensile strength of 106.02 MPa with an elongation at break of 15.1%. researchgate.net The enhancement was attributed to the effective connection between polymer molecular chains, which inhibits molecular mobility. researchgate.net

In composites, the interaction between the polymer matrix and fillers is crucial. For poly(methyl methacrylate) (PMMA)/hydroxyapatite (B223615) composites, surface treatment of the hydroxyapatite filler with a silane (B1218182) coupling agent, 3-(trimethoxysilyl) propyl methacrylate, was shown to significantly improve the flexural modulus and strength. researchgate.net This improvement is linked to the enhanced interfacial interaction between the PMMA matrix and the filler. Similarly, in poly(methyl acrylate)/ZnAl layered double hydroxide (B78521) nanocomposites formed by in-situ polymerization, the tensile strength increased dramatically due to the physical interaction between the filler layers and the polymer chains. researchgate.net

Table 2: Mechanical Properties of Naphthalene-Containing and Related Polymers
MaterialPropertyValueReference
Naphthalene-based Polyimide FilmTensile Strength106.02 MPa researchgate.net
Naphthalene-based Polyimide FilmElongation at Break15.1% researchgate.net
Neat PMMATensile Strength63.74 MPa mdpi.com
80% PMMA / 20% MMA-nBA-MMA BlendImpact Resistance243% improvement over neat PMMA mdpi.com
PMMA/5HA Composite (6% γ-MPS treated)Flexural Modulus & StrengthSignificant increase researchgate.net

Self-Assembly Behavior of Amphiphilic Copolymers (General polymeric material behavior)

Amphiphilic copolymers, which are composed of distinct hydrophobic and hydrophilic segments, exhibit spontaneous self-assembly into ordered nanostructures when placed in a selective solvent. researchgate.net This behavior is driven by the system's tendency to minimize unfavorable interactions between the solvent and the insoluble blocks of the copolymers. The resulting morphologies, such as spherical micelles, cylindrical micelles, or vesicles, are determined by factors like the relative block lengths, copolymer concentration, and the nature of the solvent. rsc.orgrsc.org

In aqueous solutions, the hydrophobic blocks of an amphiphilic copolymer aggregate to form the core of a micelle, while the hydrophilic blocks form a solvated corona that interfaces with the water. whiterose.ac.uk The critical aggregation concentration (CAC) is a key parameter, representing the concentration at which self-assembly begins. nih.gov Studies on comb-like random copolymers with amphiphilic side chains have shown that the CAC decreases as the length of the hydrophobic alkyl groups in the side chains increases. nih.gov As the polymer concentration or the hydrophobicity of the side chains increases, the assembly tends to favor intermolecular aggregation, leading to the formation of larger, multimolecular micelle-like structures. nih.gov The unique, regular architecture of amphiphilic alternating copolymers can lead to distinct self-assembly behaviors and complex morphologies, such as onion-like vesicles. rsc.orgrsc.org

Advanced Applications and Functional Materials Design

Photoresponsive and Optically Active Polymer Systems

Polymers incorporating aromatic chromophores like naphthalene (B1677914) are often investigated for their photoresponsive and optical properties. The naphthalene group can absorb UV light and dissipate the energy through photophysical processes, which can be harnessed in materials design.

Light-Controlled Polymerization for Material Processing

Light-controlled polymerization techniques, such as those mediated by photoredox catalysts, offer precise control over polymer chain growth. While acrylates are a common class of monomers used in these processes, specific studies detailing the kinetics and control of 3-(Naphthalen-2-yloxy)propyl acrylate (B77674) polymerization via light-based methods are not available in the current body of scientific literature.

Development of Optical Materials (e.g., waveguides, sensors)

The high refractive index associated with the naphthalene group could theoretically make polymers derived from 3-(Naphthalen-2-yloxy)propyl acrylate candidates for optical applications like waveguides. Similarly, the fluorescence characteristics of naphthalene could be exploited in chemical sensors. However, dedicated research to synthesize and characterize such materials based on this specific monomer has not been published.

Design of Smart Materials and Stimuli-Responsive Systems

Smart materials are designed to respond to external stimuli such as light, temperature, or pH. The incorporation of functional groups can impart these responsive behaviors. While the naphthalene unit offers a site for potential functionalization, there is no available research on the development of smart materials or stimuli-responsive systems based on polymers of this compound.

Advanced Coating and Thin Film Technologies

The properties of this compound, such as its potential for good thermal stability and high refractive index due to the naphthalene group, could be advantageous in advanced coatings and thin films. These applications might include protective layers, anti-reflective coatings, or films for electronic devices. Despite this potential, specific studies on the formulation, application, and performance of coatings derived from this monomer are absent from the scientific literature.

Polymer Composites and Nanocomposites

The addition of nanofillers to a polymer matrix can significantly enhance its mechanical, thermal, and electrical properties. The aromatic naphthalene rings in a poly(this compound) matrix could potentially interact favorably with certain nanofillers, such as carbon nanotubes or graphene, through pi-pi stacking interactions. This could lead to well-dispersed nanocomposites with improved properties. Nevertheless, there are no published studies that have explored the fabrication or characterization of polymer composites or nanocomposites using this compound as the matrix material.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. epstem.net These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and other related properties of a molecule. For molecules with naphthalene (B1677914) moieties, DFT calculations have been successfully used to study their geometry, electronic properties, and spectroscopic characteristics. nih.govnih.govbohrium.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited. nih.gov

Table 1: Illustrative Frontier Orbital Energies for 3-(Naphthalen-2-yloxy)propyl acrylate (B77674) Note: These are hypothetical values based on typical calculations for similar aromatic acrylates.

Parameter Energy (eV)
EHOMO -6.25
ELUMO -1.75
Energy Gap (ΔE) 4.50

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule's optimized geometry, one can correlate the computed frequencies with the peaks observed in experimental spectra. nih.gov DFT calculations can predict the vibrational frequencies and intensities with good accuracy, although the calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. epstem.net

For 3-(Naphthalen-2-yloxy)propyl acrylate, key vibrational modes would include the C=O stretching of the acrylate group, C=C stretching of the naphthalene ring and the acrylate moiety, and C-O stretching of the ether linkage. nih.govresearchgate.net The calculated spectrum can confirm the structure of the synthesized monomer and aid in the analysis of its polymeric derivatives. researchgate.net

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups Note: These are hypothetical values. Experimental values would be obtained from FT-IR/Raman spectroscopy, and calculated values from DFT computations.

Functional Group Characteristic Vibration Calculated Frequency (cm-1) Experimental Frequency (cm-1)
Acrylate C=O Stretch 1725 1720
Naphthalene Aromatic C=C Stretch 1600 1595
Ether C-O-C Asymmetric Stretch 1250 1245
Acrylate C=C Stretch 1635 1630

Molecules with extended π-conjugated systems, like the naphthalene group in this compound, can exhibit significant non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics. The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. epstem.net Quantum chemical calculations can be employed to compute the components of the hyperpolarizability tensor and the total hyperpolarizability (βtot). epstem.netresearchgate.net A high β value indicates a strong NLO response. researchgate.net The presence of both an electron-donating group (naphthalene ether) and an electron-accepting group (acrylate) can enhance the NLO properties of the molecule.

Table 3: Illustrative Hyperpolarizability Values Note: These are hypothetical values for illustrative purposes.

Parameter Calculated Value (a.u.)
Mean Polarizability (α) 250
Anisotropy of Polarizability (Δα) 400
Total First Hyperpolarizability (βtot) 1500

Molecular Dynamics Simulations for Polymer Conformation and Dynamics (General for polymer theory)

While quantum chemical calculations focus on the properties of a single monomer molecule, molecular dynamics (MD) simulations are used to study the behavior of larger systems, such as polymers in solution or in the bulk. whiterose.ac.ukresearchgate.net MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of macroscopic properties from microscopic interactions. acs.org

Prediction of Monomer Reactivity Ratios in Copolymerization (General for polymer theory)

In the synthesis of copolymers, the reactivity ratios of the monomers (r1 and r2) are critical parameters that determine the composition and sequence distribution of the final polymer chain. elsevierpure.comresearchgate.net These ratios quantify the relative tendency of a growing polymer chain ending in one type of monomer to add another molecule of the same monomer versus the comonomer. researchgate.net

While experimental determination is common, theoretical methods can also be used to predict reactivity ratios. acs.orguni-bayreuth.de By calculating the activation energies for the different propagation steps in the copolymerization reaction using quantum chemical methods, it is possible to estimate the relative rates of monomer addition and thus the reactivity ratios. This predictive capability is valuable for designing copolymerization processes to achieve a desired polymer microstructure and properties without extensive trial-and-error experimentation.

Q & A

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : 1H-NMR^{1}\text{H-NMR} and 13C-NMR^{13}\text{C-NMR} in DMSO-d₆ or CDCl₃ are critical for confirming proton environments and carbon backbone. High-resolution mass spectrometry (HRMS) validates molecular weight, while melting point (Rf) data aids in purity assessment. For related acrylates, 13C-NMR^{13}\text{C-NMR} peaks at δ 165–170 ppm confirm the acrylate carbonyl group .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : The compound is sensitive to polymerization and should be stored at <0°C with stabilizers like MEHQ (4-methoxyphenol). Stability under inert atmospheres (argon/nitrogen) is recommended to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. What role does this compound play in designing functional polymers or nanocomposites?

  • Methodological Answer : Its acrylate group enables radical polymerization for creating hydrophobic coatings or photoresponsive materials. For example, copolymerization with methacrylates (e.g., tri-methoxy silyl propyl methacrylate) enhances hardness in silicone-based nanocomposites, as shown in Taguchi optimization studies . It can also modify surface wettability in microfluidic devices when photopolymerized with hydrophilic/oleophilic monomers .

Q. Are there contradictions in reported toxicity data for naphthalene-derived acrylates, and how can these be resolved?

  • Methodological Answer : While naphthalene derivatives are associated with genotoxicity (e.g., DNA/RNA interactions), this compound lacks direct toxicological data. Comparative studies using in vitro assays (e.g., Ames test) and in vivo models (rodent exposure) are recommended. Conflicting data on related compounds (e.g., 2-methylnaphthalene) highlight the need for structure-specific toxicity profiling .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or packing behavior?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and lattice parameters. For example, monoclinic systems (space group C2/c) with β = 130.3° were reported for structurally similar imidazolium salts, aiding in understanding π-π stacking interactions in naphthalene derivatives .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : The compound’s hydrophobicity and low melting point complicate crystallization. Slow evaporation from mixed solvents (e.g., ethyl acetate/hexane) at controlled temperatures (0–4°C) improves crystal yield. Seeding with analogous structures (e.g., 1-benzyl-3-[3-(naphthalen-2-yloxy)propyl]imidazolium salts) may induce nucleation .

Q. What pharmacological applications have been explored for naphthalene-containing acrylates?

  • Methodological Answer : Derivatives like 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol show promise in β-cell survival studies for diabetes treatment. However, acute insulin secretion effects require validation via glucose tolerance tests (GTTs) and insulin immunoassays .

Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on the naphthalene ring?

  • Methodological Answer : Sulfonation and nitration favor the 1-position due to steric hindrance at the 2-position. For acrylate derivatives, electrophilic attack is modulated by the electron-donating propyloxy chain. Computational modeling (DFT) or Hammett σ⁺ values can predict reactivity trends .

Q. What experimental discrepancies exist between small-scale synthesis and bulk production of this acrylate?

  • Methodological Answer : Scaling up the reaction may reduce yields due to inefficient heat transfer in larger reactors. Microreactor systems or flow chemistry can enhance reproducibility. Contradictions in purity metrics (e.g., HRMS vs. NMR) often arise from residual solvents; repeated column chromatography or recrystallization resolves this .

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